molecular formula C10H11N5NaO5PS B13740013 sodium;(4aR,6R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol

sodium;(4aR,6R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol

Cat. No.: B13740013
M. Wt: 367.26 g/mol
InChI Key: YTUKZYORDGLGPR-XMNXCCQQSA-M
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Description

The compound “sodium;(4aR,6R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol” is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a purine base, a furan ring, and a phosphorothioate group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “sodium;(4aR,6R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol” involves multiple steps, including the formation of the furan ring, the attachment of the purine base, and the introduction of the phosphorothioate group. The reaction conditions typically require controlled temperatures, specific catalysts, and precise pH levels to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process would include purification steps such as crystallization or chromatography to isolate the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the phosphorothioate group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the oxygen atom from the phosphorothioate group.

    Substitution: The amino group on the purine base can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically require specific solvents and controlled temperatures to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the purine base.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biology, the compound’s purine base makes it a potential candidate for studying nucleotide analogs and their interactions with enzymes and nucleic acids. It can be used in research related to DNA and RNA synthesis, as well as in the development of antiviral and anticancer agents.

Medicine

In medicine, the compound’s unique structure and reactivity make it a potential candidate for drug development. It can be explored for its therapeutic effects and mechanisms of action in various diseases, including viral infections and cancer.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It can also be used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of “sodium;(4aR,6R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol” involves its interaction with molecular targets such as enzymes and nucleic acids. The compound’s purine base allows it to mimic natural nucleotides, potentially inhibiting enzymes involved in DNA and RNA synthesis. The phosphorothioate group can also interact with proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar purine base.

    Phosphorothioate Oligonucleotides: Synthetic analogs of nucleotides with a phosphorothioate group.

    Furan Derivatives: Compounds containing a furan ring, similar to the structure of the target compound.

Uniqueness

The uniqueness of “sodium;(4aR,6R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol” lies in its combination of a purine base, a furan ring, and a phosphorothioate group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C10H11N5NaO5PS

Molecular Weight

367.26 g/mol

IUPAC Name

sodium;(4aR,6R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol

InChI

InChI=1S/C10H12N5O5PS.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7;/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13);/q;+1/p-1/t4-,6?,7+,10-,21?;/m1./s1

InChI Key

YTUKZYORDGLGPR-XMNXCCQQSA-M

Isomeric SMILES

C1[C@@H]2[C@@H](C([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)[O-].[Na+]

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)[O-].[Na+]

Origin of Product

United States

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